Cas no 1704943-19-0 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid)

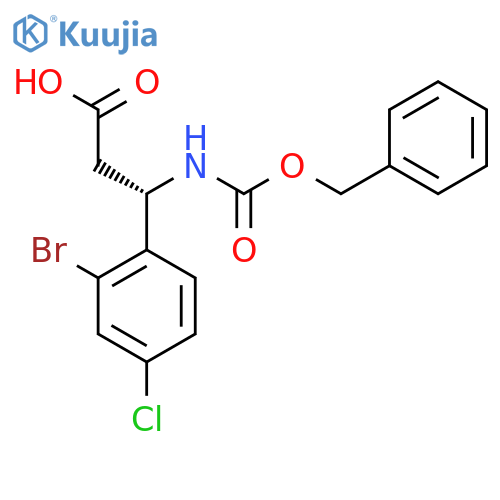

1704943-19-0 structure

商品名:(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid

(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid

- (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid

- EN300-1163389

- 1704943-19-0

-

- インチ: 1S/C17H15BrClNO4/c18-14-8-12(19)6-7-13(14)15(9-16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,23)(H,21,22)/t15-/m0/s1

- InChIKey: AZMOMOFZRXGRCD-HNNXBMFYSA-N

- ほほえんだ: BrC1C=C(C=CC=1[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)Cl

計算された属性

- せいみつぶんしりょう: 410.98730g/mol

- どういたいしつりょう: 410.98730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 431

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 75.6Ų

(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163389-2500mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |

1704943-19-0 | 2500mg |

$1959.0 | 2023-10-03 | ||

| Enamine | EN300-1163389-10.0g |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |

1704943-19-0 | 10g |

$3807.0 | 2023-06-08 | ||

| Enamine | EN300-1163389-2.5g |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |

1704943-19-0 | 2.5g |

$1735.0 | 2023-06-08 | ||

| Enamine | EN300-1163389-1.0g |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |

1704943-19-0 | 1g |

$884.0 | 2023-06-08 | ||

| Enamine | EN300-1163389-5.0g |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |

1704943-19-0 | 5g |

$2566.0 | 2023-06-08 | ||

| Enamine | EN300-1163389-0.05g |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |

1704943-19-0 | 0.05g |

$744.0 | 2023-06-08 | ||

| Enamine | EN300-1163389-100mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |

1704943-19-0 | 100mg |

$879.0 | 2023-10-03 | ||

| Enamine | EN300-1163389-5000mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |

1704943-19-0 | 5000mg |

$2900.0 | 2023-10-03 | ||

| Enamine | EN300-1163389-250mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |

1704943-19-0 | 250mg |

$920.0 | 2023-10-03 | ||

| Enamine | EN300-1163389-1000mg |

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2-bromo-4-chlorophenyl)propanoic acid |

1704943-19-0 | 1000mg |

$999.0 | 2023-10-03 |

(3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

1704943-19-0 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid) 関連製品

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量